molecular formula C11H14O3 B3390578 Methyl 2-(3-hydroxypropyl)benzoate CAS No. 106515-76-8

Methyl 2-(3-hydroxypropyl)benzoate

Cat. No.: B3390578
CAS No.: 106515-76-8
M. Wt: 194.23 g/mol
InChI Key: USNKYYQYLPOJPB-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxypropyl)benzoate is an organic compound with the molecular formula C({11})H({14})O(_{3}) It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxypropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-hydroxypropyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-hydroxypropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the direct alkylation of methyl benzoate with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or zeolites can be used to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid group, resulting in the formation of methyl 2-(3-carboxypropyl)benzoate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride, yielding 2-(3-hydroxypropyl)benzyl alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Methyl 2-(3-carboxypropyl)benzoate.

    Reduction: 2-(3-hydroxypropyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-hydroxypropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the

Properties

IUPAC Name

methyl 2-(3-hydroxypropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKYYQYLPOJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710891
Record name Methyl 2-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106515-76-8
Record name Methyl 2-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 2--A mixture of methyl o-(1-hydroxy-2-propyn-3-yl)benzoate (CXIX, 5.91 g) in methanol (60 ml) is hydrogenated at 40 psi hydrogen for 9 hrs using a total of 900 mg. Palladium on carbon (10%) is added in equal portions three times during the course of the reaction. The reaction is filtered and concentrated to give the saturated ester, methyl o-(1-hydroxyprop-3-yl)benzoate (CXXI).
Quantity
5.91 g
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reactant
Reaction Step One
Quantity
60 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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